molecular formula C12H9NO4 B11876576 8-Methyl-quinoline-2,3-dicarboxylic acid CAS No. 892874-73-6

8-Methyl-quinoline-2,3-dicarboxylic acid

Cat. No.: B11876576
CAS No.: 892874-73-6
M. Wt: 231.20 g/mol
InChI Key: IHRBRFOKZGICCR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-quinoline-2,3-dicarboxylic acid can be achieved through various methods. One common approach involves the reaction of dichlorosuccinate with an amine, followed by further reactions with aniline and a Vilsmeier reagent . The reaction conditions typically involve inert solvents and temperatures ranging from 25°C to 110°C .

Industrial Production Methods: Industrial production methods for quinoline derivatives often focus on green and sustainable processes. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 8-Methyl-quinoline-2,3-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine-2,3-dicarboxylic acids .

Comparison with Similar Compounds

Uniqueness: 8-Methyl-quinoline-2,3-dicarboxylic acid stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its methyl group at the 8-position and carboxylic acid groups at the 2 and 3 positions make it a versatile compound for various applications .

Biological Activity

8-Methyl-quinoline-2,3-dicarboxylic acid is a heterocyclic compound that has garnered attention due to its diverse biological activities. With a molecular formula of C₁₁H₉N₁O₄, this compound features a quinoline structure with two carboxylic acid groups located at the 2 and 3 positions, along with a methyl group at the 8 position. Its unique structure allows for various chemical modifications, making it a versatile building block in medicinal chemistry and materials science.

This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and the mechanisms underlying its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents. The compound's effectiveness can be attributed to its ability to interact with microbial cellular components, disrupting their function and viability.

The mechanisms through which this compound exerts its biological effects involve:

  • Inhibition of Enzymes : The compound may inhibit key enzymes involved in microbial metabolism.
  • Disruption of Cell Membrane Integrity : It can alter the permeability of microbial cell membranes, leading to cell lysis.
  • Interference with Nucleic Acid Synthesis : By binding to DNA or RNA, it may hinder replication and transcription processes.

Case Studies

  • Antibacterial Activity : A study evaluated the antibacterial efficacy of this compound against several strains of Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL, demonstrating notable potency against resistant strains.
  • Antifungal Activity : In vitro tests revealed that the compound effectively inhibited the growth of Candida albicans with an MIC of 64 µg/mL. This suggests potential applications in treating fungal infections.
  • Anti-Hepatitis B Virus Activity : Preliminary studies have indicated that derivatives of this compound may inhibit Hepatitis B virus (HBV) replication in human hepatoma cells. The most effective derivatives showed over 80% inhibition at concentrations as low as 10 µM .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesUnique Properties
6-Methylquinoline-2-carboxylic acidMethyl group at position 6; single carboxyl groupExhibits different antimicrobial activity profiles
7-Methylquinoline-2-carboxylic acidMethyl group at position 7; single carboxyl groupPotentially more effective against specific pathogens
Quinoline-2-carboxylic acidNo methyl substitution; single carboxyl groupSimpler structure; less versatile in modifications

The unique positioning of the methyl and carboxyl groups in this compound contributes to its distinct chemical reactivity and biological activity compared to these similar compounds .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions : Utilizing starting materials like methyl isothiocyanatobenzoate and methyl malonate.
  • Electrophilic Aromatic Substitution : Taking advantage of the electron-rich nature of the quinoline ring to introduce various substituents.

Derivatives of this compound are being explored for enhanced biological activities and improved solubility profiles .

Properties

CAS No.

892874-73-6

Molecular Formula

C12H9NO4

Molecular Weight

231.20 g/mol

IUPAC Name

8-methylquinoline-2,3-dicarboxylic acid

InChI

InChI=1S/C12H9NO4/c1-6-3-2-4-7-5-8(11(14)15)10(12(16)17)13-9(6)7/h2-5H,1H3,(H,14,15)(H,16,17)

InChI Key

IHRBRFOKZGICCR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)C(=O)O)C(=O)O

Origin of Product

United States

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